2-Methoxy-N-n-propylnorapomorphine
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Overview
Description
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is a complex organic compound with the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol . This compound is characterized by its unique structure, which includes a dibenzoquinoline core with methoxy and propyl substituents.
Preparation Methods
The synthesis of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzoquinoline Core: This step involves the cyclization of appropriate precursors to form the dibenzoquinoline structure.
Introduction of Methoxy and Propyl Groups: Methoxy and propyl groups are introduced through substitution reactions using reagents such as methanol and propyl halides under specific conditions.
Hydrogenation: The final step involves the hydrogenation of the intermediate compound to yield the desired tetrahydro product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dibenzoquinoline core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol can be compared with similar compounds such as:
®-1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol: This compound has a similar dibenzoquinoline core but differs in the substituents attached to the core.
(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol: Another similar compound with different substituents and stereochemistry.
The uniqueness of 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol lies in its specific substituents and the resulting chemical and biological properties.
Biological Activity
2-Methoxy-N-n-propylnorapomorphine (MNPA) is a synthetic compound that has garnered attention in pharmacological research, particularly for its interactions with dopamine receptors. This article provides a comprehensive overview of its biological activity, focusing on its receptor binding properties, agonist functionality, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H23NO3
- Molecular Weight : 325.4 g/mol
- IUPAC Name : 2-Methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
MNPA acts primarily as a full agonist at the D2 and D3 dopamine receptors (DARs). Its mechanism involves binding to these receptors and modulating downstream signaling pathways, particularly those associated with cyclic adenosine monophosphate (cAMP) accumulation. Studies have shown that MNPA inhibits forskolin-stimulated cAMP accumulation in HEK293 cells expressing D2 and D3 receptors to a similar extent as dopamine but with significantly higher potency at the D2 receptor.
Binding Affinity and Potency
Research indicates that MNPA exhibits a binding affinity of approximately:
- D2 Receptor Ki : 1.3 nM
- D3 Receptor Ki : Comparable to dopamine
This demonstrates that MNPA is about 50 times more potent than dopamine at the D2 receptor while maintaining similar potency at the D3 receptor .
Agonist Activity
In comparative studies, MNPA was found to:
- Maximally Inhibit cAMP Accumulation : Approximately 82% inhibition at the D2 receptor.
- Induce Receptor Internalization : MNPA promotes internalization of D2 receptors more effectively than dopamine .
Table 1: Comparative Agonist Potency
Agonist | % Maximum Inhibition | IC50 (nM) | Reference |
---|---|---|---|
MNPA | 82 ± 3 | 0.33 ± 0.26 | |
Dopamine | 85 ± 3 | 15.6 ± 1.75 | |
NPA | 72 ± 8 | 0.37 ± 0.09 |
This table summarizes the potency of MNPA compared to other known dopamine agonists, highlighting its superior efficacy.
Neuroimaging Studies
PET studies using radiolabeled MNPA have provided insights into its in vivo behavior:
- Striatal Binding Potential : Observed values ranged from 0.84 to 0.93 in various brain regions.
- Receptor Occupancy Rates : Occupancy by endogenous dopamine calculated to be approximately 53%, indicating significant interaction with native neurotransmitter systems .
Therapeutic Implications
The potent agonistic properties of MNPA at D2 and D3 receptors suggest potential applications in treating disorders associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia. Its ability to induce receptor internalization may also provide insights into developing novel treatments that require modulation of receptor availability.
Properties
CAS No. |
126874-82-6 |
---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C20H23NO3/c1-3-7-21-8-6-13-9-14(24-2)11-15-18(13)16(21)10-12-4-5-17(22)20(23)19(12)15/h4-5,9,11,16,22-23H,3,6-8,10H2,1-2H3/t16-/m1/s1 |
InChI Key |
WNNMRMNAGNMVEW-MRXNPFEDSA-N |
SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |
Key on ui other cas no. |
126874-82-6 |
Synonyms |
2-methoxy-N-n-propylnorapomorphine 2-MNPNA |
Origin of Product |
United States |
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